molecular formula C22H14O B13146357 Dibenz(a,h)anthracen-2-ol CAS No. 72007-85-3

Dibenz(a,h)anthracen-2-ol

Cat. No.: B13146357
CAS No.: 72007-85-3
M. Wt: 294.3 g/mol
InChI Key: HSRPWTYLHBXRIB-UHFFFAOYSA-N
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Description

Benzo[k]tetraphen-2-ol is an organic compound with the molecular formula C22H14O It is a polycyclic aromatic hydrocarbon (PAH) that consists of four fused benzene rings with a hydroxyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[k]tetraphen-2-ol typically involves transition metal-catalyzed kinetic ring annulation. One common method is the ruthenium-mediated aromatization, which requires multiple steps to achieve the desired product. Another approach involves the use of Yamamoto coupling, although this method has a low yield in the final step .

Industrial Production Methods

Industrial production of Benzo[k]tetraphen-2-ol is less common due to the complexity and low yield of the synthetic routes. advancements in synthetic chemistry may lead to more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Benzo[k]tetraphen-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.

    Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, resulting in the formation of a hydrocarbon.

    Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

    Oxidation: The major product is typically a ketone or aldehyde.

    Reduction: The major product is a hydrocarbon.

    Substitution: The major products are halogenated or alkylated derivatives of Benzo[k]tetraphen-2-ol.

Scientific Research Applications

Benzo[k]tetraphen-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzo[k]tetraphen-2-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins, nucleic acids, and other biomolecules. These interactions can influence cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Benzo[k]tetraphen-2-ol is similar to other polycyclic aromatic hydrocarbons, such as:

Uniqueness

The uniqueness of Benzo[k]tetraphen-2-ol lies in its specific structural arrangement and the presence of the hydroxyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

72007-85-3

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

naphtho[1,2-b]phenanthren-2-ol

InChI

InChI=1S/C22H14O/c23-18-10-9-15-6-8-17-11-20-16(12-21(17)22(15)13-18)7-5-14-3-1-2-4-19(14)20/h1-13,23H

InChI Key

HSRPWTYLHBXRIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=C(C=C5)O

Origin of Product

United States

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